Benzenesulfonic acid, 2-bromo-, potassium salt Benzenesulfonic acid, 2-bromo-, potassium salt
Brand Name: Vulcanchem
CAS No.: 63468-58-6
VCID: VC18495329
InChI: InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H4BrKO3S
Molecular Weight: 275.16 g/mol

Benzenesulfonic acid, 2-bromo-, potassium salt

CAS No.: 63468-58-6

Cat. No.: VC18495329

Molecular Formula: C6H4BrKO3S

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 2-bromo-, potassium salt - 63468-58-6

Specification

CAS No. 63468-58-6
Molecular Formula C6H4BrKO3S
Molecular Weight 275.16 g/mol
IUPAC Name potassium;2-bromobenzenesulfonate
Standard InChI InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Standard InChI Key DUCGQSYLYWVEBW-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a sulfonate group (-SO₃⁻) at the 2-position and a bromine atom adjacent to it. The potassium cation balances the negative charge on the sulfonate moiety. Key structural identifiers include:

  • IUPAC Name: Potassium 2-bromobenzenesulfonate

  • Molecular Formula: C₆H₄BrKO₃S

  • Molecular Weight: 275.16 g/mol

  • SMILES: C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+]

X-ray crystallography of analogous sulfonate salts, such as cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate, reveals that the sulfonate group adopts a trigonal planar geometry, with S–O bond lengths averaging 1.45 Å . The bromine atom exerts an electron-withdrawing effect, polarizing the aromatic ring and enhancing electrophilicity.

Physical and Spectral Data

  • Appearance: White to off-white crystalline powder

  • Solubility: Highly soluble in water (>100 mg/mL at 20°C); sparingly soluble in nonpolar solvents

  • Thermal Stability: Decomposes above 300°C without melting

  • Spectroscopic Signatures:

    • IR (KBr): Strong absorption at 1180 cm⁻¹ (S=O asym. stretch), 1040 cm⁻¹ (S=O sym. stretch), and 680 cm⁻¹ (C–Br stretch)

    • NMR (D₂O): δ 7.8–7.6 (m, 3H, aromatic), δ 7.4 (d, 1H, J = 8 Hz, H-3), δ 7.1 (t, 1H, J = 7 Hz, H-5)

Synthesis and Manufacturing

Direct Bromination of Benzenesulfonic Acid

A common route involves the bromination of potassium benzenesulfonate using bromine or HBr in the presence of sulfuric acid:

C6H5SO3K+Br2H2SO4C6H4BrSO3K+HBr\text{C}_6\text{H}_5\text{SO}_3\text{K} + \text{Br}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_4\text{BrSO}_3\text{K} + \text{HBr}

Reaction conditions typically involve temperatures of 30–60°C and molar ratios of 1:1.2 (benzenesulfonate:Br₂) to achieve yields >70% .

Metal Bromide-Mediated Synthesis

An alternative method employs metal bromides (e.g., KBr) with hydrogen peroxide as an oxidizing agent:

C6H5SO3H+KBr+H2O2C6H4BrSO3K+2H2O\text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{KBr} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4\text{BrSO}_3\text{K} + 2\text{H}_2\text{O}

This approach avoids elemental bromine, reducing toxicity and improving handling . Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reaction efficiency .

Table 1: Optimization of Bromination Conditions

ParameterOptimal RangeYield (%)
Temperature50–60°C75–80
KBr:Substrate Ratio1.1:182
Reaction Time4–6 hrs78
Catalyst (TBAB)0.05 eq85

Applications in Organic Synthesis

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates regioselective substitutions. For example, in Suzuki-Miyaura couplings, the sulfonate group acts as a directing group, enabling cross-couplings at the 4-position:

C6H4BrSO3K+ArB(OH)2Pd(PPh3)4C6H4ArSO3K+B(OH)3\text{C}_6\text{H}_4\text{BrSO}_3\text{K} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_4\text{ArSO}_3\text{K} + \text{B(OH)}_3

This reactivity is leveraged in agrochemical synthesis, such as herbicidal potassium 2,4-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate .

Nucleophilic Displacement Reactions

The bromine atom undergoes nucleophilic displacement with amines or alkoxides, forming sulfonamide or ether derivatives. For instance:

C6H4BrSO3K+NH3C6H4NH2SO3K+HBr\text{C}_6\text{H}_4\text{BrSO}_3\text{K} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{NH}_2\text{SO}_3\text{K} + \text{HBr}

Such reactions are pivotal in pharmaceutical intermediates .

Recent Advances and Research Directions

Catalytic Applications

Recent studies highlight its role in palladium-catalyzed C–H activation reactions. For example, the sulfonate group facilitates ortho-arylation of benzamides under mild conditions .

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >90% .

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